非那雄胺杂质

描述

Finasteride Impurity Description

Finasteride is a medication that belongs to a class of 5 alpha-reductase inhibitors, which selectively reduces dihydrotestosterone (DHT) levels in target organs like the prostate and scalp hair, while preserving testosterone levels that affect muscle strength, bone density, and sexual function. It has shown significant effects in treating men with an enlarged prostate gland and has potential uses in prostate cancer prevention and male pattern baldness .

Synthesis Analysis

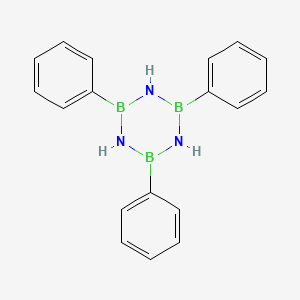

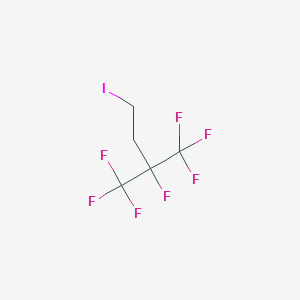

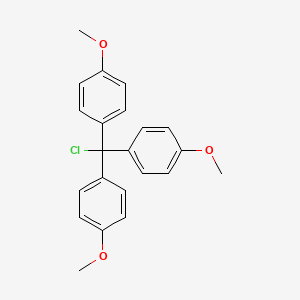

A new method for the synthesis of finasteride has been developed, starting from progesterone. This method involves a series of reactions including bromoform reaction, amidation, oxidative cleavage of the double bond, ring-closing reaction with ammonia, and dehydrogenation with DDQ and BSTFA. This synthesis avoids the use of expensive and toxic reagents, making it more suitable for industrial production. The final product has a purity of over 99% as determined by HPLC, with a total yield of 24.2% .

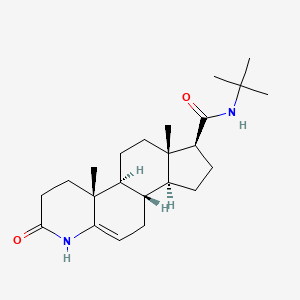

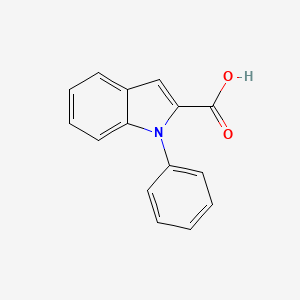

Molecular Structure Analysis

The molecular structure of a finasteride impurity, specifically N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate, has been characterized. This impurity has a "cis" fusion between the A and B rings, with the rings adopting sofa, chair, chair, and envelope conformations, respectively. The molecule forms a chain due to hydrogen bonding between the amide nitrogen and the carbonyl oxygen of the A ring, as well as between the methanol oxygen and the carbonyl oxygen of the side chain .

Chemical Reactions Analysis

Finasteride and its impurities undergo various chemical reactions. For instance, finasteride shows considerable degradation under alkaline and oxidative stress conditions. One of the degradation products identified under oxidative hydrolysis conditions is Imp-1. The developed methods for analyzing these reactions and impurities are crucial for quality assurance and monitoring the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of finasteride and its impurities have been studied using different chromatographic methods. A systematic study using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector has been conducted to quantify three impurities of finasteride. The method showed good precision and accuracy, indicating its suitability for quality assurance and monitoring of finasteride and its related substances . Additionally, a stability-indicating UPLC method has been developed for the determination of finasteride and its related impurities, which was validated for linearity, accuracy, precision, and robustness .

科学研究应用

1. 量化和验证非那雄胺杂质

Cucu等人(2020年)的一项研究专注于开发一种利用高效液相色谱(HPLC)量化非那雄胺三种杂质的方法。这项研究对监测非那雄胺的质量并确保其安全性和有效性具有重要意义。该方法在精密度和准确性方面取得了良好的结果,突显了其适用于监测制药加工中非那雄胺杂质的性能(Cucu et al., 2020)。

2. 提高非那雄胺的皮肤递送

Soleymani&Salimi(2019年)研究了利用微乳液增强非那雄胺的皮肤透过性。这项研究对改善非那雄胺在治疗中的递送(如头发脱落)具有相关性,增强的皮肤透过性可以提高药物的有效性(Soleymani & Salimi, 2019)。

3. 药物分析中非同位素标记的内标

Liu等人(2018年)探讨了将非那雄胺杂质作为纸喷雾电离质谱中的内标。这种方法应用于测量非那雄胺片剂的溶解含量,提供了一种更简单、更经济的替代方案,对于药物质量控制至关重要(Liu et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQEUFHHYXVFL-FIIPNDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Finasteride Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)